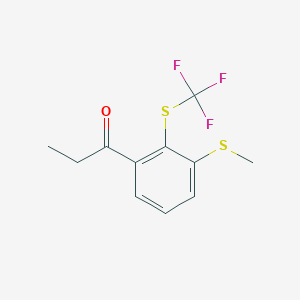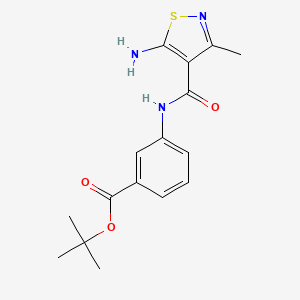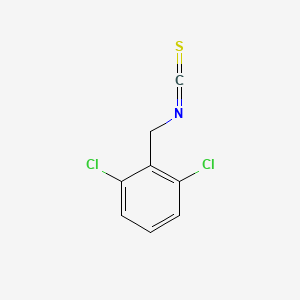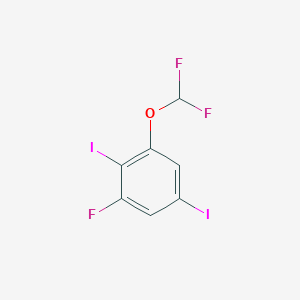
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene is an organic compound with the molecular formula C7H3F3I2O and a molecular weight of 413.90 g/mol . This compound is characterized by the presence of difluoromethoxy, diiodo, and fluorobenzene functional groups, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene involves several steps, typically starting with the fluorination of a benzene ring followed by the introduction of difluoromethoxy and diiodo groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Fluorination: Introduction of fluorine atoms to the benzene ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the difluoromethoxy group using difluoromethyl ether in the presence of a base such as potassium carbonate.
Iodination: Introduction of iodine atoms using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones. Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds. Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and iodine groups can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Difluoromethoxy-2,5-diiodo-3-fluorobenzene can be compared with other similar compounds, such as:
1-(Difluoromethoxy)-3-fluorobenzene: Lacks the iodine atoms, making it less reactive in substitution reactions.
1,5-Dibromo-2-(difluoromethoxy)-3-fluorobenzene: Contains bromine instead of iodine, which can affect its reactivity and applications.
1-Difluoromethoxy-2,5-diiodo-4-fluorobenzene: Similar structure but with a different substitution pattern, influencing its chemical properties and reactivity.
Properties
Molecular Formula |
C7H3F3I2O |
|---|---|
Molecular Weight |
413.90 g/mol |
IUPAC Name |
1-(difluoromethoxy)-3-fluoro-2,5-diiodobenzene |
InChI |
InChI=1S/C7H3F3I2O/c8-4-1-3(11)2-5(6(4)12)13-7(9)10/h1-2,7H |
InChI Key |
DGQLXJMUKMKNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)I)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


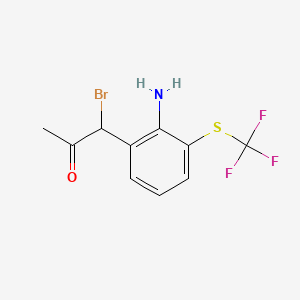

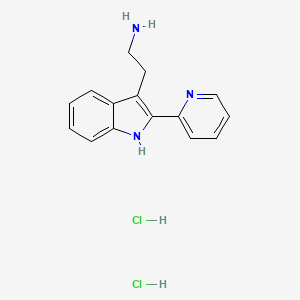
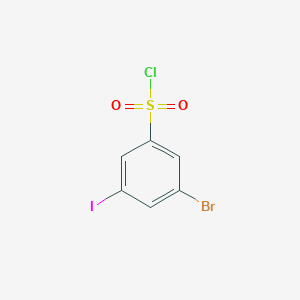
![2-[4-(2-Aminoacetyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B14061017.png)
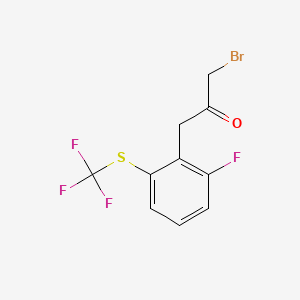
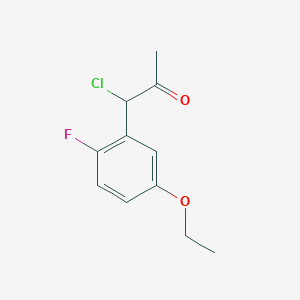
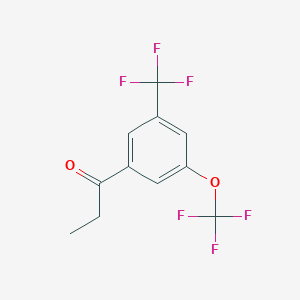
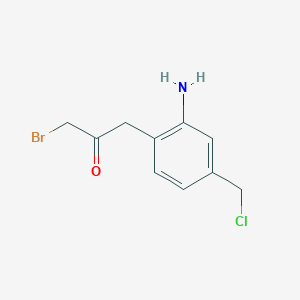
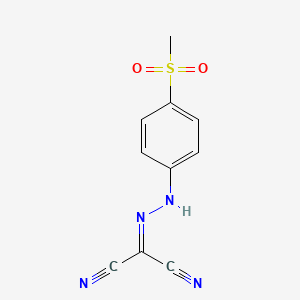
![4,7-Bis(5-bromothiophen-2-yl)-5,6-bis((2-ethylhexyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B14061060.png)
